

Application Notes and Protocols for LAD2 Cell Line with (S)-ZINC-3573

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Compound of Interest

Compound Name: (S)-ZINC-3573

CAS No.: 2095596-11-3

Cat. No.: B15571208

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Introduction

The LAD2 (Laboratory of Allergic Diseases 2) cell line is a human mast cell line derived from a patient with aggressive mastocytosis.[1][2][3] These non-adherent suspension cells are a valuable in vitro model for studying mast cell biology, including proliferation, degranulation, and response to various stimuli, as they closely resemble primary human mast cells.[1][2][3][4] A key characteristic of LAD2 cells is their dependence on stem cell factor (SCF) for growth and survival.[1][2][3] They express functional high-affinity IgE receptors (FcεRI) and can be stimulated to degranulate through IgE-dependent mechanisms.[1][4][5]

(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[6][7] MRGPRX2 is expressed on mast cells and is implicated in IgE-independent hypersensitivity reactions to various cationic compounds.[8][9] **(S)-ZINC-3573** serves as a crucial negative control in experiments

investigating MRGPRX2-mediated mast cell activation, as it does not activate the receptor at concentrations below 100 μ M.[6][7]

This document provides detailed protocols for the culture of the LAD2 cell line and its use in experiments involving the small molecule **(S)-ZINC-3573**.

Data Presentation

Table 1: LAD2 Cell Line Characteristics

Characteristic	Description	References
Origin	Derived from CD34+ bone marrow cells of a patient with aggressive mastocytosis.	[1][2][3]
Cell Type	Human Mast Cell	[10]
Morphology	Suspension, round cells.	N/A
Growth Mode	Suspension	N/A
Growth Rate	Doubling time of approximately 2 weeks.	[1][10]
Key Receptors	FcεRI, c-Kit (CD117), MRGPRX2	[1][2][4][8][11]
Key Dependencies	Stem Cell Factor (SCF)	[1][2][3]
Key Features	Capable of degranulation upon stimulation.	[1][2][4]

Table 2: Properties of **(S)-ZINC-3573**

Property	Description	References
Chemical Name	(3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine	N/A
Molecular Formula	C18H21N5	
Molecular Weight	307.4 g/mol	
Target	Inactive enantiomer for MRGPRX2. Used as a negative control.	[6]
Activity	No activity at MRGPRX2 at concentrations below 100 μ M.	[6][7]
Solubility	Soluble in DMSO.	[7]

Experimental Protocols

LAD2 Cell Culture Protocol

This protocol outlines the steps for thawing, culturing, and passaging the LAD2 cell line.

Materials:

- LAD2 cells (cryopreserved)
- StemPro™-34 SFM (Serum-Free Medium)
- Recombinant Human Stem Cell Factor (SCF)
- L-Glutamine
- Penicillin-Streptomycin solution
- Fetal Bovine Serum (FBS) - for initial thawing recovery if needed
- Sterile, coated cell culture flasks (e.g., PriCoat™ T25 Flasks)

- Sterile conical tubes (15 mL and 50 mL)
- Water bath at 37°C
- Incubator at 37°C with 5% CO₂
- Centrifuge

Complete Growth Medium Preparation:

- StemPro™-34 SFM
- 100 ng/mL recombinant human SCF
- 2 mM L-Glutamine
- 1% Penicillin-Streptomycin

Thawing Protocol:

- Rapidly thaw the cryovial of LAD2 cells in a 37°C water bath until a small ice crystal remains.
- Decontaminate the outside of the vial with 70% ethanol.
- Inside a biological safety cabinet, transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete growth medium.
- Centrifuge the cells at 450 x g for 5 minutes at room temperature.[\[12\]](#)
- Gently aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
- Count the cells and adjust the cell concentration to approximately 2×10^5 cells/mL in a coated culture flask.[\[12\]](#)
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

Cell Maintenance and Passaging:

- LAD2 cells are slow-growing, with a doubling time of about two weeks.[1][10]
- Replace half of the medium with an equal volume of fresh, pre-warmed complete growth medium weekly.[2][3] Do not allow the cell density to exceed 1×10^6 cells/mL.[2][3]
- To passage, transfer the cell suspension to a conical tube and centrifuge at $450 \times g$ for 5 minutes.
- Resuspend the cell pellet in a desired volume of fresh complete growth medium and transfer to new coated flasks at a density of 2×10^5 cells/mL.

Protocol for Treating LAD2 Cells with (S)-ZINC-3573

This protocol describes the general procedure for treating LAD2 cells with the inactive control compound **(S)-ZINC-3573**. This compound is typically used alongside its active enantiomer, (R)-ZINC-3573, to demonstrate the specificity of any observed effects for the MRGPRX2 receptor.

Materials:

- LAD2 cells in culture
- **(S)-ZINC-3573**
- (R)-ZINC-3573 (as a positive control for MRGPRX2 activation)
- DMSO (for stock solution preparation)
- Tyrode's buffer or other suitable assay buffer
- 96-well plates
- Incubator at 37°C with 5% CO_2

Procedure:

- Prepare Stock Solution: Dissolve **(S)-ZINC-3573** in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C .

- Cell Preparation:
 - Culture LAD2 cells to the desired density.
 - Harvest the cells by centrifugation (450 x g for 5 minutes).
 - Wash the cells once with the appropriate assay buffer (e.g., Tyrode's buffer).
 - Resuspend the cells in the assay buffer to a final concentration of 2×10^5 cells/well in a 96-well plate.[13]
- Compound Treatment:
 - Prepare serial dilutions of **(S)-ZINC-3573** in the assay buffer from the stock solution. It is crucial to also prepare dilutions of the active enantiomer, (R)-ZINC-3573, to serve as a positive control.
 - Add the desired final concentrations of **(S)-ZINC-3573** to the wells containing the LAD2 cells. As **(S)-ZINC-3573** is inactive below 100 μM , a range of concentrations up to this value should be tested to confirm its lack of effect.[6] For the positive control, (R)-ZINC-3573, an effective concentration is around 1 μM .[7]
 - Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.
- Incubation: Incubate the plate at 37°C for the desired period (e.g., 30 minutes for degranulation assays).[13]
- Downstream Analysis: Proceed with the desired assay to measure the cellular response, such as a degranulation assay.

Beta-Hexosaminidase Degranulation Assay

This assay measures the release of the granular enzyme beta-hexosaminidase, a common marker for mast cell degranulation.

Materials:

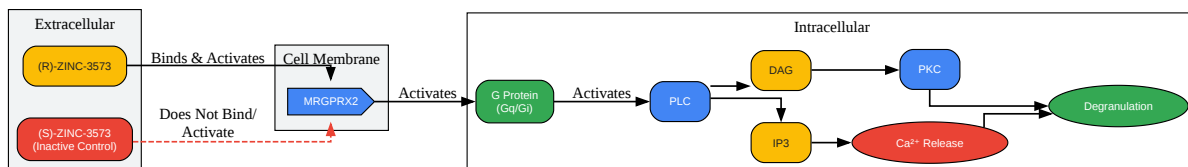
- Treated LAD2 cells in a 96-well plate (from Protocol 2)
- p-Nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG)
- Citrate buffer (0.1 M, pH 4.5)
- Stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10)
- Triton X-100 (1%)
- 96-well plate reader (405 nm)

Procedure:

- After incubation with the compounds, centrifuge the 96-well plate at 250 x g for 5 minutes.
- Carefully collect the supernatant from each well and transfer it to a new 96-well plate. This contains the released beta-hexosaminidase.
- To determine the total cellular beta-hexosaminidase, lyse the remaining cell pellets in each well by adding buffer containing 1% Triton X-100.
- Add the pNAG substrate solution (in citrate buffer) to both the supernatant plate and the cell lysate plate.
- Incubate the plates at 37°C for 60-90 minutes.
- Stop the reaction by adding the stop solution to each well.
- Measure the absorbance at 405 nm using a plate reader.
- Calculate the percentage of degranulation:
 - % Degranulation = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100

Visualizations

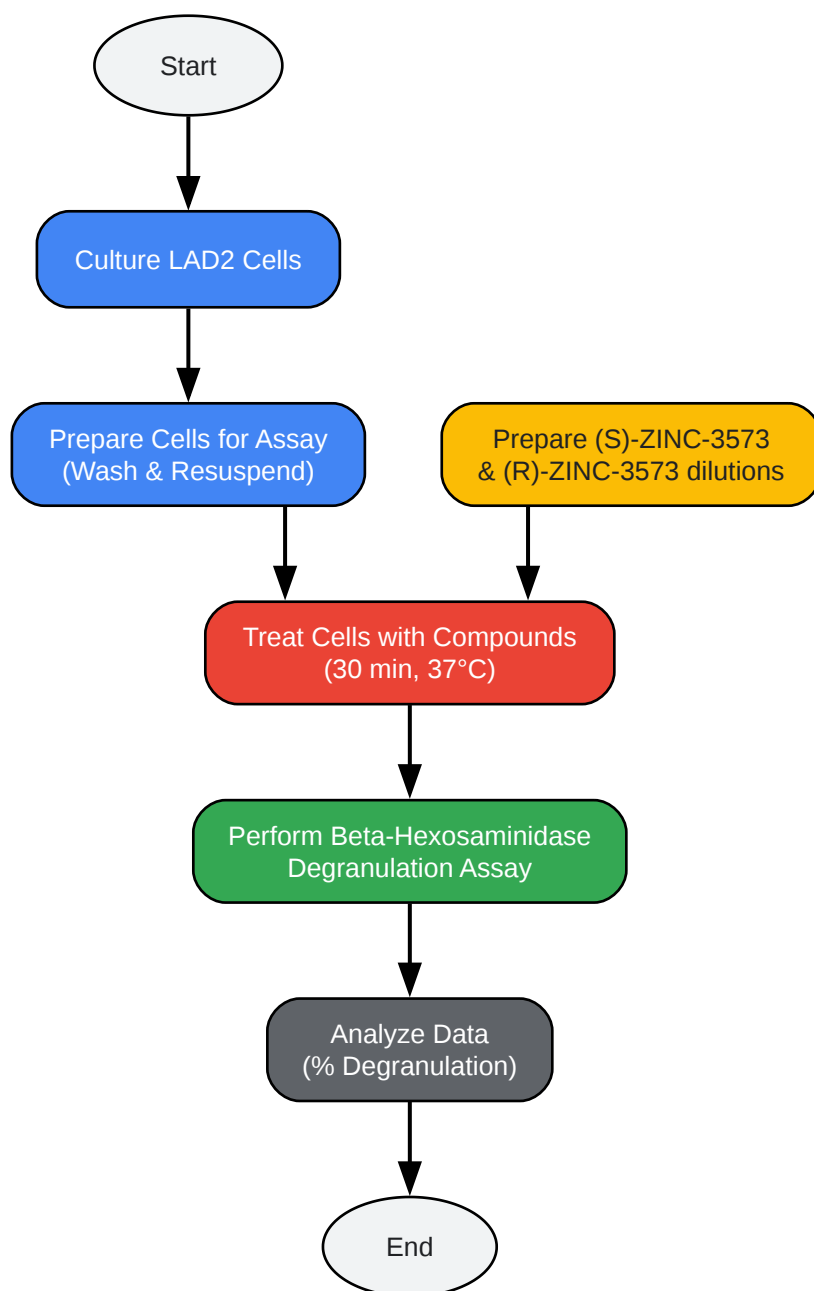
Signaling Pathways



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Caption: MRGPRX2 signaling pathway upon agonist binding, leading to degranulation.

Experimental Workflow



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Caption: Workflow for assessing LAD2 cell degranulation in response to **(S)-ZINC-3573**.

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